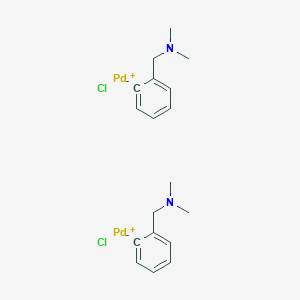

氯化钯(1+);N,N-二甲基-1-苯基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

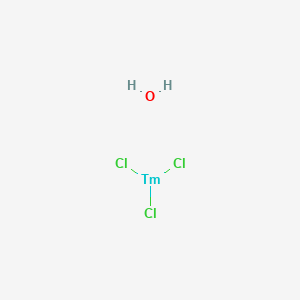

Chloropalladium(1+) is a transition metal complex that is widely used in organic synthesis. It is also known as chloropalladous chloride, palladium chloride, or palladium dichloride. It is a white, odorless, and slightly soluble solid. It is a strong oxidizing agent and is used in a variety of reactions, such as the Heck reaction, the Suzuki reaction, and the Sonogashira coupling. It is also used in the synthesis of various organic compounds, such as N,N-dimethyl-1-phenylmethanamine.

科学研究应用

水凝胶形成

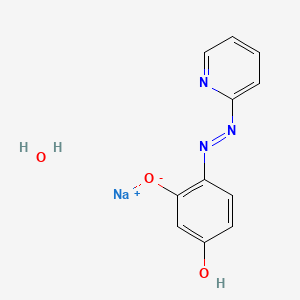

N,N-二甲基丙烯酰胺 (DMAA) 基水凝胶因其可重复使用性、合成和加工的简便性而备受关注 {svg_1}. 这些水凝胶适用于自修复材料和具有良好机械性能的材料 {svg_2}. 它们还用于染料去除和从水中去除有害重金属离子 {svg_3}.

水处理

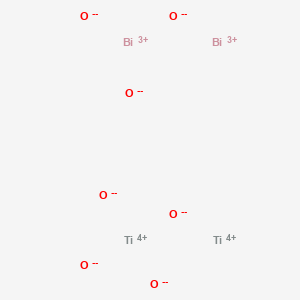

DMAA 与 N,N-二甲基-N,N-二烯丙基氯化铵 (DMDAAC) 的共聚物可用作水处理的聚合絮凝剂 {svg_4}. DMAA 的独特结构显示出对特定应用的水凝胶的改善 {svg_5}.

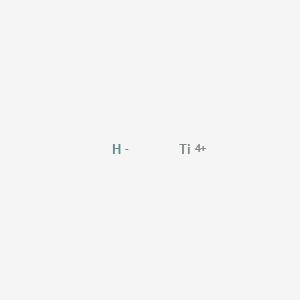

CO2 的光催化转化

该化合物已用于在温和条件下光催化转化 CO2 {svg_6}. 该过程在环境条件下利用易获得、丰富且取之不尽的太阳能 {svg_7}.

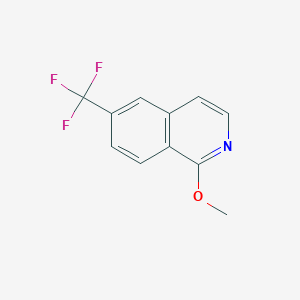

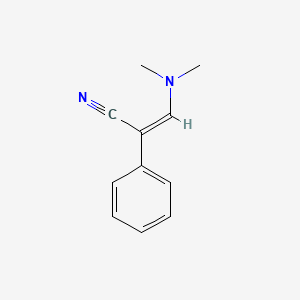

N-苄基-N-甲基-1-苯基甲胺的合成

该化合物已用于通过苄胺、苯甲醛和 CO2 在光照射下进行的三组分偶联合成 N-苄基-N-甲基-1-苯基甲胺 {svg_8}. 该合成是理解反应机理和能够有效地实现该合成的最佳条件的模型 {svg_9}.

工业应用

氯化钯(1+);N,N-二甲基-1-苯基甲胺是一种化学化合物,由于其潜在的治疗和工业应用而在科学研究中引起了极大的关注.

作用机制

Target of Action

Mode of Action

The mode of action involves a combination of experimental and computational studies for the synthesis of N-benzyl-N-methyl-1-phenylmethanamine via three-component coupling of benzylamine, benzaldehyde, and CO2 under light irradiation . The reaction mechanism involves the formation of imine and two reaction intermediates (I & II) through the coupling reaction of CO2 with benzaldehyde and benzylamine in the presence of an excess amount of phenyl saline .

Result of Action

The result of the action of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is the efficient synthesis of N-benzyl-N-methyl-1-phenylmethanamine . This synthesis is achieved via a three-component coupling reaction under mild conditions .

Action Environment

The action of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine is influenced by environmental factors such as light irradiation and ambient temperature . The reaction takes place under light irradiation using a 20 W LED light (λ = 415 nm) for 24 hours at ambient temperature (25°C) and 1 atmospheric pressure .

属性

| { "Design of the Synthesis Pathway": "The synthesis of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine can be achieved through a two-step process. The first step involves the preparation of N,N-dimethyl-1-phenylmethanamine, which is then used in the second step to form the final product.", "Starting Materials": [ "Benzyl chloride", "N,N-dimethylamine", "Sodium hydroxide", "Palladium(II) chloride", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Preparation of N,N-dimethyl-1-phenylmethanamine", "a. Dissolve benzyl chloride in ethanol and add sodium hydroxide to the solution.", "b. Add N,N-dimethylamine to the solution and heat the mixture under reflux for several hours.", "c. Cool the mixture and extract the product with hydrochloric acid.", "d. Wash the product with water and dry it over sodium chloride.", "Step 2: Formation of chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine", "a. Dissolve N,N-dimethyl-1-phenylmethanamine in ethanol.", "b. Add palladium(II) chloride to the solution and stir the mixture for several hours.", "c. Add hydrochloric acid to the mixture to form the final product, chloropalladium(1+);N,N-dimethyl-1-phenylmethanamine." ] } | |

| 18987-59-2 | |

分子式 |

C18H24Cl2N2Pd2 |

分子量 |

552.1 g/mol |

IUPAC 名称 |

N,N-dimethyl-1-phenylmethanamine;palladium(2+);dichloride |

InChI |

InChI=1S/2C9H12N.2ClH.2Pd/c2*1-10(2)8-9-6-4-3-5-7-9;;;;/h2*3-6H,8H2,1-2H3;2*1H;;/q2*-1;;;2*+2/p-2 |

InChI 键 |

RYOPVFUGUFDYKP-UHFFFAOYSA-L |

SMILES |

CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.Cl[Pd+].Cl[Pd+] |

规范 SMILES |

CN(C)CC1=CC=CC=[C-]1.CN(C)CC1=CC=CC=[C-]1.[Cl-].[Cl-].[Pd+2].[Pd+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。